Diosbulbin G

説明

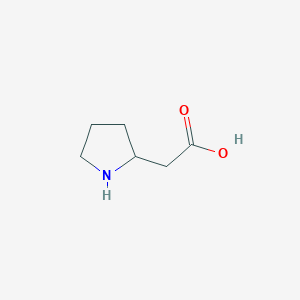

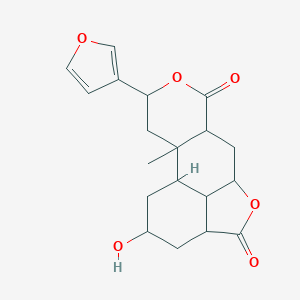

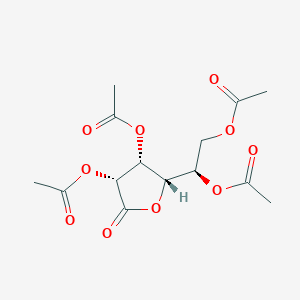

Diosbulbin G is a natural diterpenoid found in the roots of Dioscorea bulbifera .

Synthesis Analysis

The structure of Diosbulbin G was resolved by crystal structure analysis . It was isolated from the fresh root tubers of Dioscorea bulbifera forma spontanea . Diosbulbin D, another compound from the same plant, showed toxic effects on hepatocytes .Molecular Structure Analysis

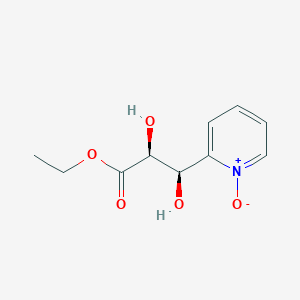

The Diosbulbin G molecule contains a total of 51 bonds. There are 29 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 eleven-membered ring, 2 esters (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The target protein was pretreated before molecular docking analysis, including removing water molecules, hydrogenation, and predicting the active pocket . Diosbulbin C, a related compound, showed inhibitory effects on NSCLC cell proliferation .Physical And Chemical Properties Analysis

Diosbulbin G has a molecular formula of C19H22O6 and a molecular weight of 346.4 . .科学的研究の応用

Anticancer Activity in Non-Small Cell Lung Cancer (NSCLC)

Diosbulbin G has been identified as a potent inhibitor of cell proliferation in NSCLC. It induces G0/G1 phase cell cycle arrest, significantly reducing cancer cell growth. The compound targets proteins such as AKT1, DHFR, and TYMS, downregulating their expression and activity, which are crucial for cancer cell survival and proliferation .

Hepatotoxicity Studies

Research has shown that Diosbulbin G can be metabolically activated, leading to liver injury. This activation results in the formation of a reactive intermediate that binds covalently to proteins, causing cytotoxicity. Understanding this mechanism is vital for assessing the safety of herbal medicines containing Diosbulbin G .

Drug-Likeness Properties

Diosbulbin G exhibits high drug-likeness properties, including good water solubility and intestinal absorption. These characteristics are essential for the development of new pharmacological agents, particularly in the field of oncology, where Diosbulbin G’s potential as an anti-lung cancer drug is being explored .

Molecular Docking and Target Validation

Molecular docking studies have been used to predict the interaction of Diosbulbin G with its molecular targets. Subsequent validation through techniques like qRT-PCR and western blotting confirms the downregulation of target proteins, providing insights into the compound’s mode of action against NSCLC .

Metabolic Activation and Protein Binding

The hepatotoxic effects of Diosbulbin G are linked to its metabolic activation and subsequent protein covalent binding. Identifying the reactive intermediates and their binding sites on proteins helps in understanding the compound’s toxicity profile and designing safer derivatives .

Pharmacokinetics and Absorption

The pharmacokinetic profile of Diosbulbin G, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for its development as a therapeutic agent. Its favorable absorption and solubility point towards a promising pharmacokinetic behavior suitable for drug development .

Potential Antioxidant Properties

While specific studies on Diosbulbin G’s antioxidant properties are not available, related compounds in Dioscorea bulbifera have shown antioxidant activity. Investigating Diosbulbin G for similar properties could open new avenues in the treatment of oxidative stress-related diseases .

Therapeutic Applications in Traditional Medicine

Diosbulbin G is derived from Dioscorea bulbifera, a plant used in traditional medicine for treating various ailments. Research into the compound’s traditional uses could provide a basis for developing new therapeutic applications based on historical knowledge .

作用機序

Target of Action

Studies on diosbulbin c, a similar compound from the same plant, dioscorea bulbifera l, have identified AKT1, DHFR, and TYMS as potential targets . These proteins play crucial roles in cell proliferation and survival, DNA synthesis, and thymidylate synthesis, respectively .

Mode of Action

Diosbulbin c has been shown to inhibit non-small cell lung cancer (nsclc) cell proliferation by downregulating the expression/activation of akt1, dhfr, and tyms

Biochemical Pathways

Diosbulbin c has been shown to affect the akt signaling pathway, the folate metabolism pathway (through dhfr), and the pyrimidine metabolism pathway (through tyms) . These pathways are crucial for cell proliferation and survival, and their disruption can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

Diosbulbin c was predicted to exhibit high drug-likeness properties with good water solubility and intestinal absorption , suggesting that Diosbulbin G might have similar properties.

Result of Action

Diosbulbin c has been shown to induce significant g0/g1 phase cell cycle arrest and reduce cell proliferation in nsclc cells

Action Environment

It’s known that dioscorea bulbifera l, the plant from which Diosbulbin G is derived, is widely consumed and used as a traditional herbal medicine in various regions of the world . This suggests that the compound might be stable and effective in diverse environmental conditions.

特性

IUPAC Name |

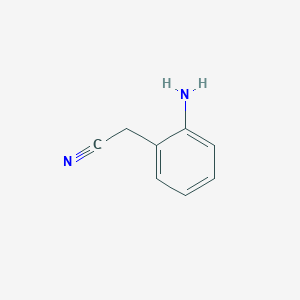

4-(furan-3-yl)-14-hydroxy-2-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14-16-11(17(21)24-14)4-10(20)5-12(16)19/h2-3,8,10-16,20H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUMUSWDMNZQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1CC3C4C2CC(CC4C(=O)O3)O)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317089 | |

| Record name | 9-(Furan-3-yl)-2-hydroxy-10a-methyldodecahydro-4H,7H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diosbulbin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Diosbulbin G | |

CAS RN |

67567-15-1 | |

| Record name | Diosbulbin G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67567-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 310635 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067567151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIOSBULBIN-G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(Furan-3-yl)-2-hydroxy-10a-methyldodecahydro-4H,7H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diosbulbin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 217 °C | |

| Record name | Diosbulbin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of determining the crystal structure of Diosbulbin G?

A1: Determining the crystal structure of Diosbulbin G, a furanoid norditerpene isolated from Dioscoreaceae plants, was crucial for confirming its structural identity. [, ] The study utilized X-ray crystallography and solved the structure using the symbolic addition method for phase determination, followed by refinement using the block diagonal least squares method. [] This process allowed researchers to definitively confirm the compound's three-dimensional structure as a furanoid 18-nor-clerodan derivative. [] This structural information is fundamental for understanding the compound's potential biological activity and for guiding further research into its properties.

Q2: What is the molecular formula and weight of Diosbulbin G?

A2: The molecular formula of Diosbulbin G is C19H22O6. [] Based on this formula, the molecular weight can be calculated to be approximately 346.38 g/mol.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)